molecular formula C6H7NO2 B2764253 2-Methoxypyridin-3-ol CAS No. 13472-83-8

2-Methoxypyridin-3-ol

Cat. No.: B2764253
CAS No.: 13472-83-8
M. Wt: 125.127
InChI Key: RDBZAWZPZSBYDA-UHFFFAOYSA-N
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Description

2-Methoxypyridin-3-ol: is an organic compound with the molecular formula C6H7NO2 . It is a derivative of pyridine, characterized by a methoxy group at the second position and a hydroxyl group at the third position on the pyridine ring. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale application of the Suzuki–Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Methoxypyridin-3-ol can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where the methoxy or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Catalysts: Palladium catalysts are frequently used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce various hydroxylated pyridine compounds.

Mechanism of Action

The mechanism of action of 2-Methoxypyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    2-Methoxypyridine: Similar in structure but lacks the hydroxyl group at the third position.

    3-Methoxypyridine: The methoxy group is at the third position instead of the second.

    2-Hydroxypyridine: Contains a hydroxyl group at the second position instead of a methoxy group.

Uniqueness: 2-Methoxypyridin-3-ol is unique due to the presence of both methoxy and hydroxyl groups on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxypyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6-5(8)3-2-4-7-6/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBZAWZPZSBYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13472-83-8
Record name 2-methoxypyridin-3-ol
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